molecular formula C6H4BCl2FO2 B7984535 4,5-Dichloro-2-fluorophenylboronic acid

4,5-Dichloro-2-fluorophenylboronic acid

Cat. No.: B7984535
M. Wt: 208.81 g/mol
InChI Key: SYNDZDUUSAULAB-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-fluorophenylboronic acid is a versatile boronic acid derivative primarily utilized as a key building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, allowing researchers to efficiently synthesize complex biaryl compounds . The specific substitution pattern of chlorine and fluorine atoms on the phenyl ring makes this compound a valuable intermediate in pharmaceutical research and the development of advanced materials, as these halogens can profoundly influence the electronic characteristics and bioavailability of the final target molecules. You can often find this compound in a more stable, protected form, such as this compound, pinacol ester (CAS 1116681-96-9), which offers improved handling and storage properties . As a solid, it typically requires storage under refrigerated conditions (2-8°C) to maintain its stability and purity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4,5-dichloro-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl2FO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNDZDUUSAULAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4,5-dichloro-2-fluorobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-fluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, DMF).

    Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) under controlled conditions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenols.

    Reduction: Boronic esters.

Scientific Research Applications

4,5-Dichloro-2-fluorophenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-fluorophenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electron-withdrawing effects of the chlorine and fluorine substituents, which enhance the reactivity of the boronic acid group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,5-dichloro-2-fluorophenylboronic acid with analogous phenylboronic acids based on substituent patterns, electronic effects, and reactivity (Table 1). Key compounds for comparison are derived from , which provides similarity scores and substituent data.

Table 1: Structural and Electronic Comparison of Selected Phenylboronic Acids

Compound Name CAS No. Substituents Similarity Score Key Features
This compound - Cl (4,5), F (2) - High electronegativity, steric hindrance
4-Chloro-2-methylphenylboronic acid 209919-30-2 Cl (4), CH₃ (2) 0.89 Methyl group reduces steric bulk
(3-Chloro-5-methylphenyl)boronic acid 913836-14-3 Cl (3), CH₃ (5) 0.86 Meta-substitution pattern
(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid 1025736-43-9 Cl (3',4'), biphenyl backbone 0.91 Extended conjugation, biphenyl
(4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid 364044-44-0 Cl (4'), biphenyl backbone 0.91 Para-substitution on biphenyl

Key Observations:

Chlorine atoms at positions 4 and 5 introduce steric hindrance, which may reduce reaction rates in cross-coupling reactions compared to less hindered compounds like (4'-chloro-biphenyl)boronic acid .

Similarity Scores :

  • Compounds with biphenyl backbones (e.g., 1025736-43-9 and 364044-44-0) exhibit the highest similarity scores (0.91), suggesting comparable reactivity in coupling reactions due to extended π-conjugation .

Comparative Reactivity :

  • Fluorine’s strong electronegativity may stabilize the boronic acid via resonance, a feature absent in methyl-substituted analogs. This could improve stability in aqueous conditions, as seen in fluorinated arylboronic acids like 4-fluorophenylboronic acid .

Biological Activity

4,5-Dichloro-2-fluorophenylboronic acid is a boronic acid derivative with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits a range of effects on cellular processes, enzyme activity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a phenyl ring substituted with two chlorine atoms and one fluorine atom, along with a boronic acid functional group. This unique structure allows it to interact effectively with various biomolecules through reversible covalent bonding.

The primary mechanism of action for this compound involves its ability to form stable complexes with biomolecules. It can inhibit serine proteases by covalently bonding to the active site serine residue, thus blocking enzyme activity. Additionally, it influences cellular signaling pathways by modulating kinase activity, which plays a crucial role in regulating various cellular functions .

1. Enzyme Inhibition

  • Serine Proteases : The compound effectively inhibits serine proteases, which are vital for numerous physiological processes.
  • Kinase Modulation : It has been shown to modulate the activity of kinases, impacting cell signaling pathways.

2. Cellular Effects

  • Gene Expression : Alters gene expression profiles in various cell types.
  • Metabolic Pathways : Interacts with metabolic enzymes, influencing pathways such as glycolysis and the tricarboxylic acid cycle .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits serine proteases,
Kinase ModulationAffects signaling pathways,
Gene ExpressionModulates transcriptional activity,
Metabolic InteractionInfluences metabolic pathways,

Case Study: Inhibition of Cancer Cell Proliferation

In a study investigating the antiproliferative effects of this compound on cancer cell lines, it was found that the compound significantly reduced cell viability in vitro. The IC50 values indicated potent activity against breast cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was attributed to its ability to disrupt key signaling pathways involved in cell growth and survival .

Dosage and Toxicity

Research indicates that the biological effects of this compound vary with dosage. At lower concentrations, it modulates enzyme activities without significant toxicity. However, higher doses may lead to adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-dichloro-2-fluorophenylboronic acid, and how do substituent positions affect reaction efficiency?

  • Methodology : The compound can be synthesized via halogenation of fluorophenylboronic acid precursors. For example, chlorination of 2-fluorophenylboronic acid using Cl₂ or SOCl₂ under controlled conditions (e.g., 0–5°C) introduces Cl substituents at the 4- and 5-positions. The reactivity of the fluorine atom at position 2 must be considered, as it may influence regioselectivity during halogenation . Purity (>97%) can be achieved via recrystallization in ethanol/water mixtures, as described for structurally similar 2-chloro-4-fluorophenylboronic acid .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store at 0–6°C in airtight, light-resistant containers to prevent boronic acid decomposition. Safety protocols for chlorinated/fluorinated compounds (e.g., PPE, fume hood use) align with OSHA guidelines for phenylboronic acids, including immediate decontamination of spills with ethanol/water mixtures to avoid boronate ester formation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : Compare ¹H/¹³C/¹⁹F NMR spectra with computational predictions (e.g., DFT/B3LYP methods) to verify substituent positions .
  • HPLC : Use reverse-phase C18 columns with UV detection (254 nm) to assess purity, referencing retention times of analogous compounds like 4-chloro-3-nitrophenylboronic acid .

Advanced Research Questions

Q. How do electronic effects of Cl and F substituents influence the reactivity of this boronic acid in Suzuki-Miyaura cross-couplings?

  • Methodology : The electron-withdrawing Cl and F groups reduce electron density at the boron center, potentially slowing transmetalation. Optimize reaction conditions (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ in THF/H₂O) by adjusting temperature (80–100°C) and base strength. Compare yields with less-halogenated analogs (e.g., 2-fluoro-6-methoxyphenylboronic acid) to quantify electronic effects .

Q. What strategies mitigate competing protodeboronation during coupling reactions with sterically hindered aryl halides?

  • Methodology : Use bulky ligands (e.g., XPhos) to stabilize the Pd intermediate and reduce β-hydride elimination. Additives like NaHCO₃ or DABCO can buffer acidic byproducts. Monitor reaction progress via TLC or GC-MS, as protodeboronation is prevalent in ortho-substituted arylboronic acids .

Q. How can computational chemistry predict the vibrational and electronic properties of this compound for material science applications?

  • Methodology : Perform DFT/B3LYP calculations with a 6-311++G(d,p) basis set to simulate IR/Raman spectra and frontier molecular orbitals. Validate against experimental data for similar compounds (e.g., 3-formylphenylboronic acid) to correlate substituent effects with charge distribution .

Q. What are the challenges in characterizing hydrolytic stability under physiological conditions for drug discovery studies?

  • Methodology : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Quantify boronic acid degradation via LC-MS and compare hydrolysis rates with non-fluorinated analogs (e.g., 4-chlorophenylboronic acid) to assess fluorine’s role in enhancing stability .

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